
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide is a chemical compound with the molecular formula C14H6Cl5O2P It is known for its unique structure, which includes a benzoxaphosphorin ring system substituted with multiple chlorine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a benzoxaphosphorin precursor, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phosphorin ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorin compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-1,2-Benzoxaphosphorin, 4-phenyl-, 2-oxide: Lacks the multiple chlorine substitutions, resulting in different chemical properties.
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-methyl-, 2-oxide: Substituted with a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness
2H-1,2-Benzoxaphosphorin, 2,5,6,7,8-pentachloro-4-phenyl-, 2-oxide is unique due to its multiple chlorine substitutions and phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
515836-36-9 |
|---|---|
Molecular Formula |
C14H6Cl5O2P |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2,5,6,7,8-pentachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H6Cl5O2P/c15-10-9-8(7-4-2-1-3-5-7)6-22(19,20)21-14(9)13(18)12(17)11(10)16/h1-6H |
InChI Key |
VRRXATSMGWOVDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
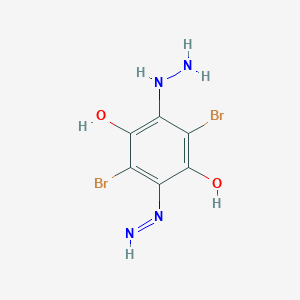
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)
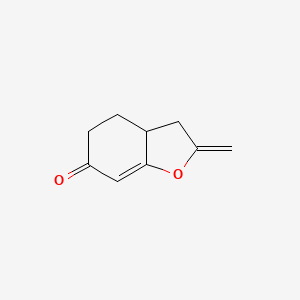
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
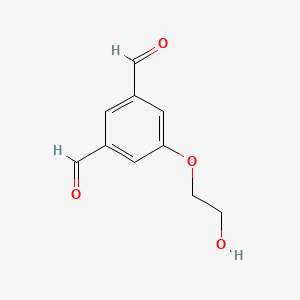

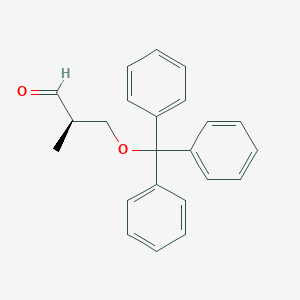
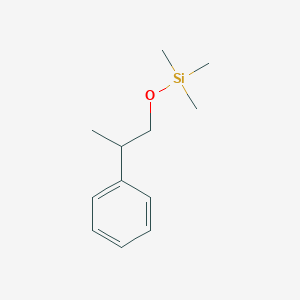
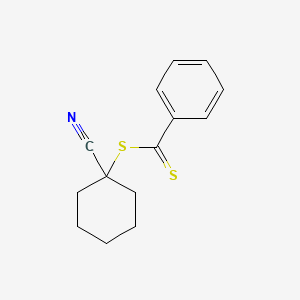
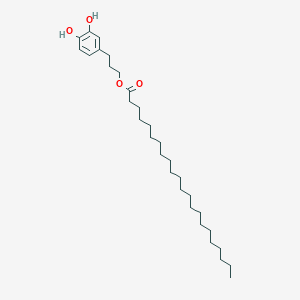
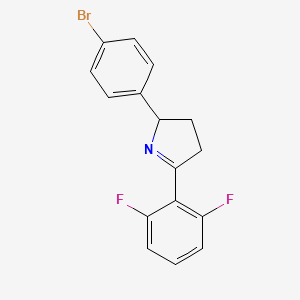
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
